2-acetamido-N,N,3-trimethylbutanamide

Description

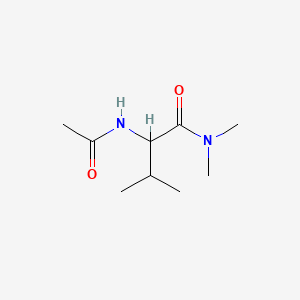

Structure

2D Structure

3D Structure

Properties

CAS No. |

52950-12-6 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-acetamido-N,N,3-trimethylbutanamide |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)8(10-7(3)12)9(13)11(4)5/h6,8H,1-5H3,(H,10,12) |

InChI Key |

VFCXWADCMBDWRC-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N(C)C)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)NC(=O)C |

sequence |

V |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamido N,n,3 Trimethylbutanamide and Its Structural Analogues

Established Synthetic Routes to the 2-acetamido-N,N,3-trimethylbutanamide Core Structure

The formation of the this compound core structure hinges on the successful creation of two distinct amide bonds: the tertiary butanamide and the secondary acetamido group. The primary strategy involves the sequential or convergent synthesis starting from a suitable amino acid precursor. A logical retrosynthetic analysis suggests that the final step would be the acetylation of a key intermediate, 2-amino-N,N,3-trimethylbutanamide.

Amide Bond Formation Strategies for Substituted Butanamides

Amide bond formation is a cornerstone of organic synthesis. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to remove water, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions. luxembourg-bio.com

Common strategies applicable to the synthesis of substituted butanamides include:

Use of Coupling Reagents: This is the most prevalent method for amide synthesis. A wide array of reagents, often known by acronyms, exists to mediate the coupling between a carboxylic acid and an amine. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), were among the first to be widely used. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To improve yields and reduce side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com Modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU), which form activated esters that readily react with amines. luxembourg-bio.com

Conversion to Acyl Halides: The carboxylic acid precursor can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. libretexts.org

Enzymatic Synthesis: Biocatalysis offers a green alternative for amide bond formation under mild conditions. nih.gov Lipases, proteases, and dedicated amide bond-forming enzymes can catalyze the reaction, often with high chemo- and regioselectivity. nih.gov These methods can proceed via acyl-adenylate or acyl-phosphate intermediates, particularly in biosynthetic pathways. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example (Acronym) | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Byproduct (DCU) is insoluble in many solvents, aiding purification. luxembourg-bio.com |

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble byproduct, useful for aqueous reactions and easier workup. |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, but can be expensive. |

| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very effective for sterically hindered amino acids and for minimizing racemization. luxembourg-bio.com |

Synthesis of Key Precursors and Intermediates (e.g., 2-amino-N,N,3-trimethylbutanamide)

The principal intermediate for the target molecule is 2-amino-N,N,3-trimethylbutanamide. nih.gov This precursor contains the trimethylbutanamide scaffold and a free primary amine ready for acylation. Its synthesis would typically start from the corresponding α-amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid).

A plausible synthetic pathway involves the following steps:

N-Protection: The amino group of L-tert-leucine is first protected to prevent it from reacting in the subsequent amide formation step. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Amide Formation: The carboxylic acid of the N-Boc-protected L-tert-leucine is then coupled with dimethylamine (B145610). This can be achieved using one of the amide bond formation strategies described previously (e.g., using HATU or converting to the acid chloride).

Deprotection: The Boc protecting group is removed from the nitrogen atom, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), to yield the free amine, 2-amino-N,N,3-trimethylbutanamide. nih.gov

The final step to obtain this compound would be the N-acetylation of this amine intermediate using acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Alternative approaches for synthesizing amino amides exist, such as the microbial catalysis of a corresponding aminonitrile. For instance, nitrile hydratase enzymes have been used to convert 2-amino-2,3-dimethyl butyronitrile (B89842) into 2-amino-2,3-dimethyl butamide with high efficiency. google.com A similar biocatalytic or chemical hydrolysis approach could potentially be applied to 2-amino-3,3-dimethyl-butyronitrile to generate the core amino amide scaffold.

Advanced Derivatization Approaches for this compound

Derivatization of the parent molecule can be used to explore structure-activity relationships or modify its physicochemical properties. Modifications can be targeted at the acetamido nitrogen, the amide nitrogens, or the alkyl scaffold.

N-Functionalization Strategies of the Acetamido Moiety

The acetamido group offers a site for further functionalization. The nitrogen atom, once deprotonated, can act as a nucleophile, or the acetyl group itself can be exchanged.

N-Alkylation: The acetamido nitrogen can be alkylated to introduce new substituents. Studies on other complex molecules have shown that the pendant acetamide (B32628) position can be tolerant to N-alkylation, allowing for the introduction of various alkyl or even benzyl (B1604629) groups without losing affinity for biological targets. nih.gov This allows for the systematic exploration of how lipophilicity and steric bulk at this position affect molecular properties.

Transamidation: The entire N-acetyl group can potentially be exchanged through a transamidation reaction. Catalytic systems have been developed that allow for the transamidation of N-acetyl groups with various amines, including aliphatic, cyclic, and aromatic amines, to generate a library of corresponding N-acyl derivatives. frontiersin.org This strategy provides a direct route to diverse analogues from a common intermediate.

Modifications at the Trimethylbutanamide Scaffold

The trimethylbutanamide scaffold provides the core structure of the molecule. Modifications here can significantly alter the molecule's shape, size, and flexibility. This can be achieved through a "scaffold hopping" approach, where parts of the core structure are replaced with bioisosteric or different functional groups. nih.gov

Potential modifications include:

Altering the tert-butyl group: Replacing the C3-dimethyl group (part of the tert-butyl analogue structure) with other alkyl or cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or even aryl groups to probe steric and electronic requirements.

Modifying the N,N-dimethyl group: The two methyl groups on the butanamide nitrogen could be replaced with other alkyl chains (e.g., N,N-diethyl) or incorporated into a cyclic structure (e.g., a pyrrolidine (B122466) or piperidine (B6355638) ring). Such modifications have been shown to influence the biological activity of other classes of compounds. nih.gov

Backbone Extension or Contraction: The butanamide chain could be shortened to a propanamide or extended to a pentanamide (B147674) by starting with different amino acid precursors.

Table 2: Potential Derivatization Strategies

| Modification Site | Strategy | Example Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Acetamido Nitrogen | N-Alkylation | Alkyl halide, strong base (e.g., NaH) | Introduction of new alkyl or aryl groups. nih.gov |

| Acetamido Group | Transamidation | Amine source, catalyst | Exchange of the acetyl group for other acyl groups. frontiersin.org |

| C3 Position | Scaffold Modification | Use of alternative amino acid precursors (e.g., neopentylglycine) | Alteration of steric bulk at the C3 position. |

Stereoselective Synthesis of Enantiopure this compound and Derivatives

The C2 carbon of this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (S) and (R). In many biological contexts, only one enantiomer is active, making stereoselective synthesis crucial.

The most straightforward approach to obtaining an enantiopure product is to begin with an enantiomerically pure starting material. Using either L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid) or D-tert-leucine ((R)-2-amino-3,3-dimethylbutanoic acid) as the precursor will, assuming no racemization occurs during the reaction sequence, lead to the corresponding (S) or (R) enantiomer of the final product. The key is to use coupling conditions that minimize epimerization at the α-carbon, a known risk during the activation of N-protected amino acids. luxembourg-bio.com

For the synthesis of novel, more complex derivatives, advanced stereoselective methods may be required. These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral N-acrylyl oxazolidinones have been used in stereoselective cycloaddition reactions to create complex heterocyclic structures with high control. researchgate.net

Asymmetric Catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand) can be used to favor the formation of one enantiomer over the other. This strategy is highly efficient as only a small amount of the chiral catalyst is needed.

Diastereoselective Reactions: If a molecule already contains a stereocenter, it can influence the creation of new stereocenters. For example, the N-tert-butanesulfinyl group has been successfully used as a chiral director in 1,3-dipolar cycloadditions to achieve high diastereoselectivity in the synthesis of densely substituted pyrrolidines. nih.gov A similar strategy could be envisioned for derivatives of this compound.

By employing these strategies, specific stereoisomers of the target compound and its analogues can be synthesized, which is essential for detailed pharmacological and biological evaluation.

Chiral Auxiliary and Asymmetric Catalysis in Amide Synthesis

The construction of the chiral amide core of this compound relies on establishing the stereocenter at the C2 position. This is often achieved through asymmetric synthesis, a field that largely employs chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of amino acid derivatives, auxiliaries like Evans' oxazolidinones and pseudoephedrine are commonly employed. wikipedia.orgnih.govharvard.edu In a typical sequence to form a structure analogous to the target molecule, an N-acylated chiral auxiliary (e.g., an acylated oxazolidinone) can be subjected to diastereoselective alkylation to introduce the isopropyl group found in the valine-derived core of this compound. The high propensity of amides derived from auxiliaries like pseudoephenamine to be crystalline can facilitate purification and analysis. nih.gov

Asymmetric catalysis , on the other hand, utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. This approach is highly efficient and atom-economical. nih.gov Methods relevant to the synthesis of β-branched α-amino amides include the catalytic asymmetric hydrogenation of α-enamides and phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases. organic-chemistry.orgacs.org These methods can produce the desired stereoisomer with high enantioselectivity, providing a direct route to the chiral amine precursor.

| Method | Description | Key Features |

| Chiral Auxiliary | A recoverable stereogenic group temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity; auxiliary can often be recycled; applicable to a wide range of transformations. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to produce an enantiomerically enriched product. nih.gov | High efficiency and atom economy; avoids stoichiometric use of chiral reagents. |

Enantioselective Formation of Butanamide Stereocenters

The core of this compound is derived from the amino acid L-valine, which features a stereocenter at the α-carbon. The enantioselective formation of this butanamide stereocenter is a critical step in the total synthesis.

One powerful strategy is the diastereoselective alkylation of a chiral enolate . For instance, an N-acyl pseudoephedrine amide can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The steric environment created by the pseudoephedrine auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid, which can then be converted to the desired N,N,3-trimethylbutanamide. This approach offers high diastereoselectivities, often exceeding 95%. harvard.edu

Another approach involves the catalytic asymmetric hydroamidation of alkenyl amides, which can furnish enantioenriched β-amino amides. rsc.org While this specific reaction builds a β-amino amide, related catalytic hydrofunctionalizations can be envisioned for the synthesis of α-amino amide structures. Furthermore, biocatalytic methods using enzymes like transaminases have emerged as highly effective for preparing β-branched α-amino acids with excellent diastereo- and enantioselectivity through dynamic kinetic resolution processes. nih.gov

Once the chiral carboxylic acid (N-acetyl-valine) is obtained, standard peptide coupling procedures or activation with reagents like thionyl chloride can be used to form the final amide bond with N,N-dimethylamine, a process that generally proceeds with retention of the stereochemical integrity at the α-carbon. rsc.org

| Strategy | Reagents/Catalyst | Stereocontrol Mechanism |

| Diastereoselective Alkylation | Chiral auxiliary (e.g., Pseudoephedrine), LDA, Alkyl Halide | Steric hindrance from the chiral auxiliary directs the approach of the electrophile to the enolate. harvard.edu |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalyst, H₂ | Coordination of the substrate to the chiral metal catalyst creates a stereochemically defined environment for hydrogenation. acs.org |

| Biocatalytic Transamination | Transaminase enzyme | The enzyme's chiral active site selectively processes one enantiomer of a racemic substrate. nih.gov |

Directed C-H Activation and Functionalization Strategies

Directing group-assisted C-H activation has become a transformative tool in organic synthesis, allowing for the selective functionalization of otherwise unreactive C-H bonds. This strategy is particularly relevant for the late-stage modification of complex molecules.

Iridium-Catalyzed C(sp³)–H Borylation of N-Methyl Amides, including N,N,3-trimethylbutanamide and related structures

Iridium-catalyzed C–H borylation is a powerful method for converting C(sp³)–H bonds into versatile C–B bonds, which can be further transformed into a wide array of functional groups. The amide functional group can act as a directing group to guide the catalyst to specific C-H bonds.

Specifically, the iridium-catalyzed borylation of N,N,3-trimethylbutanamide has been successfully demonstrated. Using a catalyst system comprising [Ir(OMe)(cod)]₂ and a bidentate monoanionic ligand, the borylation occurs selectively at the N-methyl group. In a study by Liu et al. (2022), N,N,3-trimethylbutanamide was converted to its N-(borylmethyl) derivative in a 68% isolated yield after 24 hours at 80 °C. This reaction showed 100% conversion of the starting material and proceeded with exclusive mono-borylation, highlighting the precision of this catalytic system.

The proposed mechanism involves the coordination of the amide to the iridium center, followed by the turnover-limiting C-H activation of the N-methyl group to form a cyclometalated intermediate. Reductive elimination then furnishes the borylated product and regenerates the active catalyst. A significant primary kinetic isotope effect supports that C-H bond cleavage is the rate-determining step. This method demonstrates high selectivity for the N-methyl group even in the presence of other sterically accessible C(sp³)-H bonds.

| Substrate | Catalyst System | Product | Yield | Reference |

| N,N,3-trimethylbutanamide | [Ir(OMe)(cod)]₂, Bidentate Ligand, B₂pin₂ | N-(borylmethyl)-N,3-dimethylbutanamide | 68% | Liu et al., 2022 |

Radical-Mediated C-H Functionalization and Halogen Atom Transfer Processes

Radical-mediated reactions offer an alternative paradigm for C-H functionalization, often exhibiting complementary reactivity and selectivity to transition metal-catalyzed processes. Halogen-atom transfer (XAT) is a key elementary step in many of these transformations, providing a mild method for generating carbon-centered radicals from organic halides.

In the context of amide synthesis, radical strategies can be employed for functionalization. For instance, α-aminoalkyl radicals, generated from the oxidation of simple tertiary amines like triethylamine, can serve as potent XAT agents. These radicals can activate unactivated alkyl iodides and bromides, generating alkyl radicals. The reactivity of these transient radical intermediates can then be harnessed in cross-coupling reactions, for example, through metallaphotoredox catalysis where a photocatalyst and a nickel co-catalyst work in concert. This approach enables the formation of diverse C-C bonds under mild conditions, avoiding the need for pre-functionalized organometallic reagents.

While direct radical-mediated C-H functionalization of a molecule like this compound is challenging due to multiple potential reaction sites, the principles of radical generation and transfer are crucial for designing selective transformations on related, pre-functionalized analogues.

Regioselectivity and Stereoselectivity in C-H Functionalization

Achieving high selectivity is a central challenge in C-H functionalization. Regioselectivity is typically controlled by the directing group, which places the metal catalyst in proximity to specific C-H bonds. For the iridium-catalyzed borylation of N,N,3-trimethylbutanamide, the amide carbonyl oxygen coordinates to the metal center, leading to the preferential activation of the N-methyl C-H bonds via the formation of a stable five-membered metallacycle. The inherent preference of the catalyst for less sterically hindered primary C-H bonds further reinforces this selectivity.

Stereoselectivity in C-H functionalization is achieved by using chiral ligands that create a chiral environment around the metal catalyst. This has been effectively demonstrated in the iridium-catalyzed enantioselective borylation of unbiased methylene (B1212753) C(sp³)–H bonds in acyclic amides. The combination of an iridium precursor and a chiral bidentate boryl ligand can effectively differentiate between two enantiotopic methylene C-H bonds, leading to the formation of chiral β-functionalized amides with excellent enantioselectivities. While not yet demonstrated on this compound itself, these principles establish a clear pathway for the potential asymmetric C-H functionalization of this substrate or its analogues, enabling the introduction of new stereocenters with high fidelity. The choice of ligand and directing group is paramount in controlling both the position (regio) and the spatial orientation (stereo) of the new functional group.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Acetamido N,n,3 Trimethylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic compounds by providing detailed information about the carbon and proton framework.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR analyses would be the primary methods for confirming the molecular structure of 2-acetamido-N,N,3-trimethylbutanamide.

¹H NMR: A theoretical ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected signals would include:

Singlets for the two N-methyl groups, which may or may not be equivalent depending on the rotational barrier around the amide C-N bond.

A doublet for the C3-methyl groups, coupled to the adjacent methine proton.

A multiplet for the C3-methine proton.

A signal for the C2-methine proton.

A singlet for the acetamido methyl group.

A signal for the NH proton of the acetamido group.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom. Expected chemical shifts would provide information about the electronic environment of each carbon, distinguishing between methyl, methine, and carbonyl carbons.

However, without experimental data, a precise data table of chemical shifts (δ) and coupling constants (J) cannot be compiled.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, 2D-DOSY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, connecting the C2-proton to the C3-proton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as the N-methyl groups to the carbonyl carbon.

2D-DOSY (Diffusion-Ordered Spectroscopy): Could be used to confirm the presence of a single molecular entity in solution.

Specific correlation data from these experiments for this compound are not available.

Conformational Analysis via NOESY and ROESY Experiments

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are NMR experiments that provide information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and preferred conformations of a molecule. For this compound, these experiments could elucidate the relative orientation of the substituents around the chiral center and the conformation of the butanamide backbone. No experimental NOESY or ROESY data for this compound has been reported in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental formula. The exact mass is a critical piece of data for confirming the identity of a newly synthesized or isolated compound. A specific experimentally determined exact mass for this compound is not documented.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bonds and the loss of small neutral molecules. A detailed analysis of these pathways is not possible without experimental MS/MS data.

Chromatographic Techniques for Separation and Purity Assessment

Comprehensive searches for methodologies related to the separation and purity assessment of this compound have yielded no specific data for this compound. The scientific literature available within the public domain does not currently contain detailed experimental conditions or results for its analysis using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or chiral chromatography.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

There is no specific information available in published scientific literature regarding the application of HPLC or UPLC for the analysis of this compound. Method development for this compound would require systematic evaluation of stationary phases, mobile phase compositions, and detection parameters to achieve optimal separation and quantification.

Chiral Chromatography for Enantiomeric Purity Determination

Due to the presence of a chiral center, this compound can exist as enantiomers. However, no methods for the chiral separation of these enantiomers have been reported. The development of a chiral chromatography method would be essential for the determination of enantiomeric purity, which is critical in many applications. This would involve screening various chiral stationary phases and optimizing mobile phase conditions to achieve baseline separation of the enantiomers.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to this compound or direct derivatives)

A search of crystallographic databases reveals no published X-ray crystal structures for this compound or its direct derivatives. Therefore, a definitive analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions based on single-crystal X-ray diffraction is not possible at this time. Such a study would be invaluable for a complete structural elucidation of the molecule.

Exploration of Advanced Derivatives, Analogues, and Chemical Modifications of the 2 Acetamido N,n,3 Trimethylbutanamide Core

Systematic Derivatization for Structure-Property Relationship Studies

Systematic derivatization is a cornerstone of medicinal chemistry and materials science, aimed at understanding how modifications to a core structure influence its biological activity, physical properties, or chemical reactivity. For a hypothetical structure-property relationship (SPR) study on 2-acetamido-N,N,3-trimethylbutanamide, chemists would typically explore modifications at several key positions.

Potential Points of Derivatization:

N-acetyl group: The acetyl group could be replaced with other acyl groups (e.g., propanoyl, benzoyl) to probe the influence of steric bulk and electronics on potential biological targets.

N,N-dimethylamide: The methyl groups on the amide nitrogen could be varied to include larger alkyl groups (e.g., ethyl, propyl) or cyclic structures (e.g., pyrrolidine (B122466), piperidine) to alter solubility and conformational rigidity.

Tert-butyl group: The 3,3-dimethylbutyl (tert-butyl) moiety offers limited points for simple derivatization without more complex synthetic routes. However, bioisosteric replacements could be considered to modulate lipophilicity and metabolic stability.

A hypothetical SPR study could involve synthesizing a library of analogues and evaluating their properties, such as solubility, lipophilicity (LogP), and metabolic stability.

Table 1: Hypothetical Analogues of this compound for SPR Studies

| Modification Site | Original Group | Hypothetical Modifications | Potential Impact on Properties |

| N-acyl group | Acetyl | Propanoyl, Butanoyl, Benzoyl | Altered steric hindrance and electronic properties |

| Amide Nitrogen | N,N-dimethyl | N,N-diethyl, N-methyl-N-ethyl, Pyrrolidinyl | Modified solubility, polarity, and conformational flexibility |

| Alkyl Backbone | 3-methylbutanamide | 3-ethylbutanamide, 4-methylpentanamide | Changes in lipophilicity and steric profile |

Without experimental data, the outcomes of such a study remain speculative.

Incorporation of the this compound Moiety into Complex Architectures

The incorporation of a specific chemical moiety into larger, more complex molecules is a common strategy to impart desired properties, such as improved biological activity, enhanced material strength, or specific recognition capabilities. There is no readily available research demonstrating the integration of the this compound unit into such architectures.

In principle, this moiety could be synthetically appended to larger scaffolds. For instance, if the parent amine (2-amino-N,N,3-trimethylbutanamide) were available, it could be coupled to carboxylic acid-bearing polymers, peptides, or other molecular frameworks using standard amide bond-forming reactions. The bulky tert-butyl group and the N,N-dimethylamide might be employed to create specific steric environments or to enhance solubility in organic media.

Development of Amide-Based Scaffolds for Chemical Biology and Material Science Research

Amide-based scaffolds are central to the development of new molecules in chemical biology and material science due to the stability and conformational properties of the amide bond. While scaffolds based on amino acids and other common building blocks are abundant, those derived from this compound are not documented.

For this compound to serve as a scaffold, it would likely need to be functionalized to allow for further chemical elaboration. For example, introducing reactive groups on the alkyl backbone would be necessary to build upon the core structure. The inherent lack of reactive functional groups on the this compound structure, beyond the amide itself which is generally stable, limits its direct application as a versatile scaffold without significant synthetic modification.

Investigation of Functional Group Tolerance and Synthetic Scope in Modified Amide Reactions

The synthetic scope and functional group tolerance in reactions involving amides are critical for their application in complex molecule synthesis. The amide bond in this compound is a tertiary amide, which is generally less reactive than primary or secondary amides.

Reactions targeting the modification of this amide would need to overcome its inherent stability. For instance, reduction of the amide to an amine would require powerful reducing agents like lithium aluminum hydride. The presence of the acetamido group introduces a second amide, complicating selective transformations. The bulky tert-butyl group adjacent to the amide could also provide significant steric hindrance, potentially slowing down reaction rates and requiring more forcing reaction conditions.

Table 2: Predicted Reactivity and Functional Group Tolerance

| Reaction Type | Target Site | Predicted Reactivity | Potential Challenges |

| Amide Reduction | N,N-dimethylamide | Low to moderate | Requires strong reducing agents; potential for reduction of the acetamido group. |

| Hydrolysis | Both amides | Low | Requires harsh acidic or basic conditions; selectivity would be an issue. |

| Alpha-functionalization | Carbon alpha to the amide carbonyl | Low | Steric hindrance from the tert-butyl group may impede enolate formation. |

Q & A

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) for 2-acetamido derivatives?

- Methodological Answer :

- Reference Standards : Compare data with authenticated samples from repositories like NIST .

- Deuterated Solvents : Ensure consistency in solvent systems (e.g., CDCl vs. DMSO-d) to avoid solvent-induced shifts .

- Collaborative Studies : Share raw data via platforms like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.